molecular formula C24H26N2O5 B11169546 1-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamide

1-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamide

Cat. No.: B11169546
M. Wt: 422.5 g/mol
InChI Key: SQHRGYWWJZQGDB-UHFFFAOYSA-N
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Description

1-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that combines elements of benzofuran, chromene, and piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and chromene intermediates. These intermediates are then coupled with piperidine-4-carboxamide under specific reaction conditions. The process may involve:

    Condensation reactions: To form the benzofuran and chromene rings.

    Acylation reactions: To introduce the acetyl group.

    Coupling reactions: To attach the piperidine-4-carboxamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: To form oxidized derivatives.

    Reduction: To reduce specific functional groups.

    Substitution: To replace certain atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

1-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1

    Medicinal Chemistry: As a potential drug candidate due to its unique structure and possible biological activity.

    Materials Science: In the development of new materials with specific properties.

    Biological Research: To study its effects on various biological systems and pathways.

Mechanism of Action

The mechanism of action of 1-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating certain enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamide apart is its combination of structural motifs from benzofuran, chromene, and piperidine, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C24H26N2O5

Molecular Weight

422.5 g/mol

IUPAC Name

1-[2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C24H26N2O5/c1-13-16-10-18-15-4-2-3-5-19(15)30-21(18)12-20(16)31-24(29)17(13)11-22(27)26-8-6-14(7-9-26)23(25)28/h10,12,14H,2-9,11H2,1H3,(H2,25,28)

InChI Key

SQHRGYWWJZQGDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CC(=O)N5CCC(CC5)C(=O)N

Origin of Product

United States

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